molecular formula C20H18N2O4 B6517936 2-(4-ethoxy-3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one CAS No. 902886-39-9

2-(4-ethoxy-3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one

Cat. No.: B6517936
CAS No.: 902886-39-9
M. Wt: 350.4 g/mol
InChI Key: QPMPDXQUPDVQQL-UHFFFAOYSA-N
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Description

This compound belongs to the chromeno[2,3-d]pyrimidin-4-one family, characterized by a fused chromene (benzopyran) and pyrimidinone core. The 2-position is substituted with a 4-ethoxy-3-methoxyphenyl group, which introduces electron-donating alkoxy substituents. The ethoxy and methoxy groups enhance lipophilicity and may influence intermolecular interactions, such as hydrogen bonding or π-π stacking, critical for biological activity.

Properties

IUPAC Name

2-(4-ethoxy-3-methoxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-3-25-16-9-8-13(11-17(16)24-2)18-21-19(23)14-10-12-6-4-5-7-15(12)26-20(14)22-18/h4-9,11H,3,10H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMPDXQUPDVQQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=O)N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Chromeno-Pyrimidinone Core

Halogen-Substituted Derivatives
  • 7-Chloro-2-(4-ethoxy-3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one (E139-0808) Structure: Adds a chlorine atom at the 7-position of the chromene ring. Molecular Formula: C₂₀H₁₇ClN₂O₄. Impact: The electron-withdrawing Cl atom may enhance electrophilic reactivity and binding affinity to targets like kinases or DNA. Chlorinated analogs often exhibit improved anticancer potency due to increased stability and membrane permeability .
Alkyl/Aryl Substituents
  • 2-(4-Ethylphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one Structure: Replaces the ethoxy-methoxyphenyl group with a 4-ethylphenyl group and adds a methyl group at the 9-position. Molecular Formula: C₂₀H₁₈N₂O₂. The methyl group may sterically hinder interactions, reducing selectivity compared to the target compound .
Nitro-Substituted Derivatives
  • 4-(4-Ethoxy-3-Methoxyphenyl)-6-Methyl-5-Nitro-3,4-Dihydropyrimidin-2-One Structure: Shares the 4-ethoxy-3-methoxyphenyl group but lacks the chromene ring. Molecular Formula: C₁₄H₁₇N₃O₆. Such derivatives are often explored as prodrugs or nitric oxide donors .

Core Structure Modifications

Thieno[2,3-d]Pyrimidin-4-One Derivatives
  • 5-(3,4-Dimethoxyphenyl)-2-Methyl-3H,4H-Thieno[2,3-d]Pyrimidin-4-One Structure: Replaces the chromene ring with a thiophene ring. Molecular Formula: C₁₅H₁₄N₂O₃S. Impact: The thieno core reduces aromaticity compared to chromeno derivatives, affecting electronic properties and binding to hydrophobic pockets. Thieno analogs are frequently investigated for kinase inhibition and antimicrobial activity .
Pyrazolo[3,4-b]Pyridine Hybrids
  • 5-Methyl-1-Phenyl-3-(Thieno[2,3-d]Pyrimidin-4-yl)Chromeno[4,3-d]Pyrazolo[3,4-b]Pyridin-6(3H)-One Structure: Integrates pyrazolo[3,4-b]pyridine and thieno[2,3-d]pyrimidine moieties. Impact: The extended π-system enhances fluorescence properties, making it suitable for bioimaging. Hybrid structures often exhibit multitarget activity, such as combined anticancer and anti-inflammatory effects .

Anticancer Activity

  • Chromeno-pyrimidinones with methoxy/ethoxy substituents show moderate to strong cytotoxicity against cancer cell lines. For example, thieno-pyrimidine analogs inhibit topoisomerase II and induce apoptosis .
  • The chloro-substituted analog (E139-0808) may exhibit enhanced DNA intercalation due to the electronegative Cl atom .

Antimicrobial Properties

  • Thieno-pyrimidin-4-ones with aryl substituents demonstrate broad-spectrum antibacterial activity, particularly against Gram-positive strains. The 3,4-dimethoxyphenyl group in ’s compound shows MIC values of <1 µg/mL against S. aureus .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Formula Key Properties
Target Compound Chromeno-pyrimidinone 2-(4-Ethoxy-3-methoxyphenyl) C₂₀H₁₈N₂O₄ High lipophilicity, fluorescence potential
7-Chloro Analog (E139-0808) Chromeno-pyrimidinone 7-Cl, 2-(4-Ethoxy-3-methoxyphenyl) C₂₀H₁₇ClN₂O₄ Enhanced electrophilicity
2-(4-Ethylphenyl)-9-Methyl Analog Chromeno-pyrimidinone 2-(4-Ethylphenyl), 9-CH₃ C₂₀H₁₈N₂O₂ Increased logP, reduced polarity
5-(3,4-Dimethoxyphenyl)-2-Methyl Thieno-pyrimidinone 5-(3,4-Dimethoxyphenyl), 2-CH₃ C₁₅H₁₄N₂O₃S Antibacterial, kinase inhibition

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